molecular formula C16H23ClN2O2 B2395472 Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate CAS No. 401565-95-5

Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate

Cat. No. B2395472
M. Wt: 310.82
InChI Key: JSLCGLDYCFQAPJ-UHFFFAOYSA-N
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Patent
US08940768B2

Procedure details

The tert-butyl-4-(4-chlorophenylamino)piperidine-1-carboxylate (973.2 mg, 3.1 mmol) obtained in step 1 was dissolved in ethyl acetate and mixed at 0 C for 3 hr with 6N HCl (5 mL), with stirring, after which distilled water was added to terminate the reaction. The resulting reaction mixture was washed with ethyl acetate. The pH of the aqueous layer thus formed was adjusted to 10 to 12 with 2N sodium hydroxide, followed by washing with ethyl acetate and saline to separate an organic solvent layer. This organic solvent layer was dried over anhydrous magnesium sulfate and evaporated at reduced pressure to afford N-(4-chlorophenyl)piperidine-4-amine (yield 87%).
Quantity
973.2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.[OH-].[Na+]>C(OCC)(=O)C>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([NH:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
973.2 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
after which distilled water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The pH of the aqueous layer thus formed
WASH
Type
WASH
Details
by washing with ethyl acetate and saline
CUSTOM
Type
CUSTOM
Details
to separate an organic solvent layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic solvent layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.